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molecular formula C13H16INO B8551670 4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 179064-39-2

4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B8551670
M. Wt: 329.18 g/mol
InChI Key: UMGCSWYBULSQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952325

Procedure details

The title compound was prepared from 4-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D9) and 2-iodophenol, using a procedure similar to that of Description 1 in 74% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH2:4][CH2:5][N:6]([CH3:9])[CH2:7][CH:8]=1.[I:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O>>[I:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:1][CH2:2][C:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OCC=2CCN(CC2)C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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